7-(4-Ethyl-5-methyltriazol-2-yl)-3-pyridin-2-ylchromen-2-one
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Overview
Description
7-(4-Ethyl-5-methyltriazol-2-yl)-3-pyridin-2-ylchromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure substituted with a pyridin-2-yl group and a 4-ethyl-5-methyltriazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethyl-5-methyltriazol-2-yl)-3-pyridin-2-ylchromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the pyridin-2-yl group through a coupling reaction. The final step involves the formation of the triazole ring via a cyclization reaction. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-(4-Ethyl-5-methyltriazol-2-yl)-3-pyridin-2-ylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
7-(4-Ethyl-5-methyltriazol-2-yl)-3-pyridin-2-ylchromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-(4-Ethyl-5-methyltriazol-2-yl)-3-pyridin-2-ylchromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with chromen-2-one, pyridine, and triazole moieties. Examples include:
- 7-(4-Methyl-5-phenyltriazol-2-yl)-3-pyridin-2-ylchromen-2-one
- 7-(4-Ethyl-5-phenyltriazol-2-yl)-3-pyridin-2-ylchromen-2-one
Uniqueness
7-(4-Ethyl-5-methyltriazol-2-yl)-3-pyridin-2-ylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-(4-ethyl-5-methyltriazol-2-yl)-3-pyridin-2-ylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-3-16-12(2)21-23(22-16)14-8-7-13-10-15(17-6-4-5-9-20-17)19(24)25-18(13)11-14/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFZPAHAVFXTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(N=C1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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